Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride
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Overview
Description
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids . The compound is a hydrochloride salt, which often enhances the solubility and stability of the compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, catalyzed by transition metal complexes such as Cp*Ir . Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and catalytic processes to ensure high yields and purity. For example, the use of Grignard reagents in a continuous flow setup can produce various enantioenriched piperidines efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine can yield N-oxides, while substitution reactions can produce various N-substituted piperidines .
Scientific Research Applications
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of rubber accelerators and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, piperidine can act as a ligand for various receptors in the central nervous system, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the 4-methylphenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
61609-39-0 |
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Molecular Formula |
C13H20ClNO2S |
Molecular Weight |
289.82 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonylpiperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-5-7-12(8-6-11)17(15,16)13-4-3-9-14(2)10-13;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
InChI Key |
FHJCTZYYKLURCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCN(C2)C.Cl |
Origin of Product |
United States |
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